1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3OS/c14-8-3-5-9(6-4-8)17-11-10(2-1-7-15-11)12(18)16-13(17)19/h1-7H,(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAONAOVYCQTYGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=S)NC2=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379236 | |
| Record name | 1-(4-Bromophenyl)-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89374-60-7 | |
| Record name | 1-(4-Bromophenyl)-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chalcone and 6-Aminothiouracil Reaction
The most widely reported method involves the cyclocondensation of 4-bromophenyl chalcone derivatives with 6-amino-2-thioxo-2,3,4-trihydro-1H-pyrimidin-4-one. This reaction is typically conducted in glacial acetic acid under reflux conditions for 6 hours, yielding the target compound in approximately 76% purity. The mechanism proceeds via a Michael addition followed by cyclization, facilitated by the electron-withdrawing bromine substituent on the chalcone, which enhances electrophilicity at the α,β-unsaturated ketone.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Glacial acetic acid |
| Temperature | Reflux (~118°C) |
| Time | 6 hours |
| Yield | 76% |
| Purification | Recrystallization (AcOH) |
The product is isolated as a yellow solid, with melting points reported in the range of 236–238°C. Spectral data confirm the structure:
Optimization of Reaction Conditions
Variations in solvent polarity and catalyst use have been explored to enhance efficiency. For instance, replacing acetic acid with dimethylformamide (DMF) at 65°C reduces reaction time to 12 hours but requires base additives like NaHCO₃ to neutralize acidic byproducts. However, this method shows lower tolerance for sterically hindered chalcones, necessitating precise stoichiometric control.
Catalytic Approaches
Nanocatalyst-Mediated Synthesis
A novel approach employs γ-Fe₂O₃@HAp-SO₃H, a magnetic nanocatalyst, to facilitate the condensation of 3-(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-oxopropanenitrile with 4-bromobenzaldehyde in DMF at 120°C. This method achieves comparable yields (70–75%) while reducing energy input and enabling catalyst recyclability.
Advantages Over Conventional Methods
- Catalyst Loading: 5 wt% suffices for complete conversion.
- Reusability: The catalyst retains 90% activity after five cycles.
- Selectivity: Minimizes side products like hydrazine derivatives.
Alternative Synthetic Strategies
Thionation of Dihydropyrimidinones
An indirect route involves the thionation of 1-(4-bromophenyl)-2-oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one using Lawesson’s reagent. This two-step process begins with the synthesis of the oxo precursor via cyclocondensation, followed by thionation in toluene under reflux. While this method offers flexibility in introducing diverse substituents, it suffers from lower overall yields (60–65%) due to incomplete thionation and purification challenges.
Characterization and Analytical Data
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioxo group, forming a corresponding tetrahydropyrido[2,3-d]pyrimidin-4-one derivative.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: De-thioxo derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant anticancer activities. For instance, studies have shown that compounds similar to 1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one can induce apoptosis in cancer cells by modulating various signaling pathways. One study highlighted the compound's ability to inhibit cell proliferation in breast cancer cell lines through the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
Anti-inflammatory Effects
Another area of interest is the compound's potential as an anti-inflammatory agent. It has been documented that thioxo derivatives can inhibit the activity of neutral sphingomyelinase (N-SMase), which plays a crucial role in inflammatory processes. This inhibition could lead to reduced levels of ceramide, a lipid molecule involved in inflammatory responses .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. Research indicates that tetrahydropyrimidine derivatives can disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effect of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups .
Case Study 2: Anti-inflammatory Mechanism
In another research effort focusing on inflammation models, this compound was tested for its ability to inhibit TNF-alpha-induced inflammation in murine macrophages. The findings demonstrated a dose-dependent reduction in pro-inflammatory cytokines (IL-6 and IL-1β), suggesting its potential as a therapeutic agent for inflammatory diseases .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromophenyl group can enhance binding affinity to specific receptors or enzymes, modulating their activity. Pathways involved may include inhibition of key enzymes in metabolic pathways or interference with DNA replication in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Group Variations
The compound’s key structural differentiators include the 4-bromophenyl substituent and the thioxo group , which distinguish it from analogs. Below is a comparative analysis with structurally related compounds:
2.2 Impact of Substituents on Properties
- Bromophenyl Position :
- Thioxo vs. Oxo Groups :
- Side-Chain Variations :
- Bulky substituents like the puriyl-ethyl chain in 3e () reduce synthetic yields (27.7%) due to steric challenges, whereas simpler groups (e.g., ethyl or allyl in –5) may improve reaction efficiency .
Biological Activity
1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one is a member of the tetrahydropyrimidine family, which has garnered attention due to its diverse biological activities. These compounds are known for their potential therapeutic applications in various fields, including oncology, antimicrobial therapy, and neuroprotection. This article aims to compile and analyze the biological activities associated with this specific compound through a review of existing literature and research findings.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a bromophenyl group and a thioxo moiety that contribute to its biological properties.
Anticancer Activity
Research indicates that compounds within the tetrahydropyrimidine class exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. A notable study demonstrated that tetrahydropyrimidine derivatives could effectively inhibit the proliferation of cancer cells with mutant BRCA1/2 genes, showcasing their potential as targeted therapies in breast cancer treatment .
Table 1: Anticancer Activity of Tetrahydropyrimidine Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 0.3 | PARP inhibition |
| Compound B | Lung Cancer | 5.0 | Apoptosis induction |
| 1-(4-Bromophenyl)-2-thioxo... | Various | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Studies have reported that similar thioxo derivatives exhibit activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Gram-positive bacteria | 10 µg/mL |
| Compound D | Fungi | 15 µg/mL |
| 1-(4-Bromophenyl)-2-thioxo... | TBD | TBD |
Case Studies
Several case studies have highlighted the therapeutic potential of tetrahydropyrimidine derivatives:
- Breast Cancer Treatment : A clinical trial involving a tetrahydropyrimidine derivative showed promising results in patients with BRCA mutations. The compound not only inhibited tumor growth but also enhanced the efficacy of existing chemotherapy agents .
- Antimicrobial Efficacy : In a laboratory setting, derivatives were tested against resistant strains of bacteria. Results indicated that these compounds could overcome resistance mechanisms commonly found in pathogens like MRSA (Methicillin-resistant Staphylococcus aureus) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one, and how do reaction conditions influence regioselectivity?
- Methodological Answer : A common approach involves condensation of α-bromomethylketones with 2,6-diamino-4-oxopyrimidine in DMF under reflux. The regioselectivity of the pyrido[2,3-d]pyrimidine scaffold is highly dependent on the electrophilicity of the ketone and reaction temperature. For example, α-bromomethylketones favor pyrido[2,3-d]pyrimidine formation, while α-chloromethylketones may yield furo[2,3-d]pyrimidine byproducts . Optimized protocols using catalytic p-toluenesulfonic acid in one-step multicomponent reactions (e.g., coupling 4-hydroxycoumarin derivatives with thiourea and aldehydes) achieve yields of 56–90% .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for confirming regiochemistry and stereochemistry. For example, XRD analysis of related thieno[2,3-d]pyrimidin-4-ones confirmed bond lengths (mean C–C = 0.004 Å) and torsion angles, resolving ambiguities in NMR assignments . Complementary techniques include high-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC, HMBC) to verify sulfur incorporation and substituent positioning .
Q. What pharmacological targets are associated with this scaffold?
- Methodological Answer : Derivatives of 2-thioxo-tetrahydropyrido[2,3-d]pyrimidin-4-one show inhibition of myeloperoxidase (MPO), a key enzyme in inflammatory pathways. Structure-activity relationship (SAR) studies highlight the 4-bromophenyl group as critical for binding to MPO’s active site, with IC₅₀ values <1 µM in enzyme assays . Other targets include kinases and DNA repair enzymes, though specificity requires further optimization .
Advanced Research Questions
Q. How can synthetic yields be improved for analogs with bulky substituents?
- Methodological Answer : Steric hindrance from bulky groups (e.g., isopropyl, tert-butyl) reduces reaction efficiency. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) and improves yields by 15–20% .
- Ionic liquid solvents : Enhance solubility of hydrophobic intermediates, as demonstrated in the synthesis of 6-(2,4-dichlorophenylmethyl) derivatives .
- Catalytic systems : Tetrabutylammonium fluoride or lanthanide amides improve cyclization efficiency, achieving yields >80% for hindered analogs .
Q. What computational tools are used to predict the drug-likeness and bioavailability of this scaffold?
- Methodological Answer : Molecular docking (AutoDock Vina) and pharmacokinetic modeling (SwissADME) evaluate binding to MPO and ADME properties. For example, chromeno[4,3-d]pyrimidine analogs exhibit LogP values of 2.1–3.5 and oral bioavailability >70%, aligning with Lipinski’s rules . Density functional theory (DFT) calculations optimize electron distribution for target engagement, correlating HOMO-LUMO gaps (<4 eV) with redox activity .
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects. Solutions include:
- Metabolite profiling : LC-MS/MS identifies rapid oxidation of the thioxo group in hepatic microsomes, guiding prodrug design .
- Selectivity screening : Kinase profiling (e.g., Eurofins KinaseProfiler) identifies off-target inhibition (e.g., JAK2 or PI3K) requiring scaffold modification .
Key Research Findings
- The 4-bromophenyl substituent enhances MPO inhibition by 10-fold compared to chloro or fluoro analogs .
- Computational models predict poor blood-brain barrier penetration (LogBB < -1), limiting CNS applications .
- Regioselective synthesis remains challenging; competing furo-pyrimidine byproducts require HPLC purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
